Journal Name:Journal of Sensory Studies
Journal ISSN:0887-8250
IF:2.831
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1745-459X
Year of Origin:1986
Publisher:Wiley-Blackwell
Number of Articles Per Year:53
Publishing Cycle:Quarterly
OA or Not:Not
Model to inform the expansion of hydrogen distribution infrastructure
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.ijhydene.2023.07.017
A growing hydrogen economy requires new hydrogen distribution infrastructure to link geographically distributed hubs of supply and demand. The Hydrogen Optimization with Deployment of Infrastructure (HOwDI) Model helps meet this requirement. The model is a spatially resolved optimization framework that determines location-specific hydrogen production and distribution infrastructure to cost-optimally meet a specified location-based demand. While these results are useful in understanding hydrogen infrastructure development, there is uncertainty in some costs that the model uses for inputs. Thus, the project team took the modeling effort a step further and developed a Monte Carlo methodology to help manage uncertainties. Seven scenarios were run using existing infrastructure and new demand in Texas exploring different policy and tax approaches. The inclusion of tax credits increased the percentage of runs that could deliver hydrogen at <$4/kg from 31% to 77% and decreased the average dispensed cost from $4.35/kg to $3.55/kg. However, even with tax credits there are still some runs where unabated SMR is deployed to meet new demand as the low-carbon production options are not competitive. Every scenario, except for the zero-carbon scenario (without tax credits), resulted in at least 20% of the runs meeting the $4/kg dispensed fuel cost target. This indicates that multiple pathways exist to deliver $4/kg hydrogen.
Detail
Effect of hydrogen on hot deformation behavior and microstructure evolution of Ti65 alloy
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.ijhydene.2023.07.081
Thermohydrogen processing (THP) is a potential method for enhancing the formability of titanium alloys. However, there has been no report on the deformation behavior and microstructure evolution of hydrogenated Ti65 alloys, which are new high-temperature titanium alloys used above 600 °C. In this study, we conducted a series of isothermal hot compression tests in the α+β and β phase field of Ti65 alloy specimens with varying hydrogen content to investigate the effect of hydrogen on high-temperature flow behavior and microstructure evolution. The results showed that after hydrogenation, the number of α phases in Ti65 alloy significantly decreased. δ hydride precipitates were observed in the specimen with 0.43 wt% hydrogen, resulting in an apparent refinement of its microstructure. Adding 0.25 wt% hydrogen reduced the deformation temperature by about 60 °C and increased deformation strain rate by nearly two orders of magnitude for Ti65 alloy. This improvement can be attributed to how hydrogen promotes dislocation movement, dynamic recrystallization (DRX), and dynamic recovery (DRV) during deformation. Similarly, as strain increases, the instability region on the hot processing map gradually decreases or even disappears due to broadening effects from added hydrogen; thus expanding its hot processing window further. This research deepens our understanding regarding deformation behavior while providing theoretical guidance for THP applications using Ti65 alloy.
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Hydrolysis phase equilibrium in various reactor configurations of the thermochemical Cu–Cl cycle
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.ijhydene.2023.06.318
This study examines the phase equilibrium trends of the hydrolysis process in the thermochemical Cu–Cl cycle of hydrogen production. Various temperatures, pressures, and steam to copper ratios are modelled to predict CuCl2 conversion and progression of side reactions within the hydrolysis reactor. Novel reactor configurations, such as Moving Bed Reactors (MBRs), reactors in series and outlet gas recirculation are introduced within the analysis. Optimal conversion of CuCl2 and minimal by-product generation are obtained at a reactor temperature of 375 °C and pressure of 1 bar with improved conversion at higher temperatures and lower pressures. Improved reaction conversion is identified at higher steam to copper ratios. A 10:1 steam to copper ratio was used for the remaining reactor configuration scenarios. Reactors in series were simulated to mimic MBR behaviour. Three reactors in series with 10 kmol total steam consumption showed better conversion of 1 kmol of CuCl2 by 17% compared to a single reactor with the same steam inlet conditions. Mitigation of CuCl2 and Cu2OCl2 decomposition was also observed. The outlet gas recirculation improved the total desired product yield, however, the maximum conversion of CuCl2 was significantly impacted due to the high level of HCl concentrated steam. A combination of the gas outlet stream and reactors in series provide a method to improve the conversion rate. This reactor configuration is a challenging approach unless there is a separation technique to shift the reaction equilibrium or reduce HCl concentration within the gas stream.
Detail
Enhanced bifunctional electrocatalytic performance of NiFe-layered double hydroxide activated by ultrasonic-assisted loading of Pd nanoclusters
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.ijhydene.2023.07.030
In this study, metallic Pd nanocrystals loaded on NiFe-layered double hydroxide (Pd/NiFe-LDH-u) electrocatalyst for water splitting is synthesized via a novel ultrasonic-assisted ion exchange and in situ reduction method. The ultrasonic-assisted loaded Pd clusters (with an average size 2.84 nm) are in high crystallinity. The optimized Pd/NiFe-LDH-u displays remarkable oxygen evolution reaction (OER) catalytic activity with a low overpotential of 267 mV at 20 mA cm−2. The hydrogen evolution reaction (HER) mass activity of Pd/NiFe-LDH-u is up to 6.37 A mg−1 at an overpotential of 300 mV, which is nearly 10 times higher than that of bare Pd and outperforming most reported Pd-based catalysts. Both the experimental results and density functional theory (DFT) calculations prove that the ultrasonic-assisted loading effectively strengthens the interaction between Pd and NiFe-layered double hydroxide (NiFe-LDH), resulting in improved dispersion uniformity, catalytic stability, electrical conductivity and bifunctional catalytic activities.
Detail
Boosting photocatalytic hydrogen evolution: Electronic redistribution of ZnIn2S4 nanosheets via halogen ion doping
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.ijhydene.2023.07.050
Designing a visible light responsive photocatalyst is the path to enhancing the efficiency of solar power for hydrogen generation. Herein, we provide a method that makes use of doping I atoms to regulate the surface state of ZnIn2S4 (ZIS) nanosheets and enhance surface reaction processes in order to increase photocatalytic performance. The optimized I-ZIS photocatalyst achieves a high hydrogen yield of 4.73 mmol g−1 h−1, which is 29.56 folds more than pure ZIS. Experiment measurements and first-principles simulations demonstrate that the shallow energy level formed by I doping optimizes the local electronic distribution of ZIS, strengthens the electrons’ delocalization capacity of S atoms for high electrical conductivity, and inhibits the regrouping of photo-generated electron and hole pairs, leading to an increase in the photocatalytic activity of the I-ZIS photocatalyst for hydrogen evolution. The research presents a novel viewpoint that a shallow energy level enhances the ability to separate photo-excited electron and hole pairs and accelerates the rate of hydrogen production.
Detail
Experimental studies of well integrity in cementing during underground hydrogen storage
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.ijhydene.2023.07.037
Underground Hydrogen Storage (UHS) in the subsurface is an alternative to overcome limitations associated with a fluctuating production of renewable energy sources. The excess energy produced can be converted to hydrogen and stored in porous media. Hydrogen is injected and produced from geological formations via wells. There are several concerns regarding the interactions of hydrogen with the different well components responsible for maintaining proper well integrity, such as cement. This experimental study investigates the interaction between molecular hydrogen and cement Class H by characterizing samples using different physical and chemical tests. Results showed samples exposed to molecular hydrogen exhibited a greater compressive strength in both the short and long terms. Porosity and permeability were found to be lower in samples exposed to molecular hydrogen. NMR distributions showed a reduction of larger pores and an increase of smaller pore spaces. Acoustic velocities showed an increase of Young's Modulus, Shear's Modulus and a slight decrease in Poisson's ratio. The compositional analysis demonstrated that hydrogen presence increases the amount of portlandite and ettringite formed. The crystalline needle-shaped structure observed in the SEM confirmed the presence of portlandite and ettringite within some of the larger pores. This experimental study showed that molecular hydrogen present could increase the formation of portlandite and ettringite, causing a shift in the porosity distribution increasing the mechanical strength of the cement.
Detail
Amorphous nickel oxide electrodes with high-current-density electrocatalytic performance for hydrogen evolution
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.ijhydene.2023.07.093
The widespread use of unsustainable fossil fuels has caused serious damage to the ecological environment. The development of sustainable clean energy is urgent. Producing hydrogen by water electrolysis can effectively solve fossil energy shortage and environmental pollution issues. The preparation of inexpensive, efficient, and stable electrocatalytic hydrogen evolution electrode materials is the key to achieving the application of electrocatalytic hydrogen evolution. Herein, the amorphous nickel oxide/nickel foam (NiOx/NF) hydrogen evolution electrode was prepared by a simple one-step hydrothermal method with hydrogen peroxide as an oxidant. The amorphous leaf array structure of NiOx/NF electrode can enrich the surface composition and expose more catalytic active sites. Further, hydrogen peroxide etching can optimize the electronic structure of NiOx, and accelerate the electron migration. Thus, NiOx/NF displays excellent alkaline hydrogen evolution activity with the low over potentials of 70, 318 and 361 mV at 10, 500 and 1000 mA cm−2, respectively, leading to high performance in alkaline HER than those of reported Ni-based electrodes and even surpasses commercial Pt/C at high current density. Our work provides a new approach for developing inexpensive electrocatalysts with excellent alkaline hydrogen evolution activity and stability.
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Effects of mixing CO and H2 as main components on the explosion characteristics and dynamics properties of methane
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.ijhydene.2023.07.019
This study experimentally examines the effect of the addition of mixed gas (C2H6 + C2H4): (CO + H2) = 1:5 on the explosion characteristics of methane (volume fractions of 7%, 9.5%, and 11%) The explosion pressure, rate of increase in explosion pressure and time to reach the maximum explosion pressure are monitored. The mole fraction of radicals, sensitivity of CH4, and rate of production (ROP) are then calculated. The results show that the addition of mixed gas has the greatest impact on the explosion characteristics of the 7% methane mixture. For methane mixture of 7%, 9.5% and 11%, R1, R107 and R104, respectively, have the greatest impact on the methane sensitivity. The impact on the methane sensitivity in descending order is 7% > 9.5% > 11%. R1 (H + O2 = O + OH) was the most promoting and primary reaction for the consumption of O2 and the production of OH.
Detail
Orthogonal analysis of multi-factors of hydrogen-fueled combustion in a micro recuperative planar with porous media
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.ijhydene.2023.07.102
To improve the energy conversion and efficiency of hydrogen-fueled combustion, a micro recuperative planar with porous media is proposed. Numerical simulation model of premixed H2/air combustion is verified by experimental test, then orthogonal analysis of multi-factors, i.e., porous media setting and flow rate, on the combustion characteristics and heat transmission are compared and analyzed. The results indicate that combustion characteristics and heat release are strongly impacted by porous media, that is, preheating of unburnt reactants and heat transmission of gases and gas-solid are improved via the heat recirculation in/around porous media. For instance, the difference of mean wall temperatures of the combustor with/without porous media reaches 4.5% at mf = 6.67 × 10−7 kg/s. So, the inserted porous media boosts the burner radiation temperature, and porous media dimensions and porosity affect the thermal performance of the burner, reducing exhaust gas temperature and improving energy efficiency. Besides, orthogonal analysis is also employed to understand the coupling effects of multi-factors on burning and heat transmission, the effect degree on Tm is ranked by mf, L, H and φ. Hence, an optimal burning setting is obtained, i.e., combustor C4.8–6.8, where Tm is increased by 4.6% compared to the combustor C3-3 at mf = 9.17 × 10−7 kg/s. It achieves the maximum radiation efficiency 35.26% at mf = 6.34 × 10−7 kg/s.
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Ab-initio calculations for the study of the hydrogen storage properties of CsXH3 (X= Co, Zn) perovskite-type hydrides
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.ijhydene.2023.07.072
This work presents a Density Functional Theory (DFT) study of the single perovskite CsXH3 (X = Co, Zn). We used the CASTEP code to perform first-principles calculations and investigate the hydrogen storage properties of CsXH3 (X = Co, Zn). We calculated the structural, Hydrogen, mechanical, electronic, optical, and thermal properties of CsXH3 (X = Co, Zn) perovskite materials for hydrogen storage applications. Electronic properties reveal that CsXH3 (X = Co, Zn) has a metallic behavior. The calculated value of formation energy is −0.47 eV/atom and −0.18 eV/atom for CsCoH3 and CsZnH3, respectively, which means that the studied materials are synthesizable and thermodynamically stable. Our results show that CsXH3 (X = Co, Zn) is a promising material for hydrogen storage, as it exhibits high hydrogen storage capacity. The gravimetric ratio values are 2.82 wt% and 3.09 wt% for CsCoH3 and CsZnH3, respectively. The determined elastic constants show that CsXH3 (X = Co, Zn) is mechanically stable. Our study provides valuable insights into using single perovskite CsXH3 (X = Co, Zn) as a potential material for hydrogen storage applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
24.40 47 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/joss